(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAAGCCBFNEUKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390323 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-87-2 |

Source

|

| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a substituted pyrazole derivative featuring a carboxylic acid moiety.[1][2] The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[3][4][5][6] This technical guide provides a comprehensive overview of the known chemical properties, a logical synthetic approach based on established pyrazole chemistry, and potential applications in drug discovery for this specific molecule. While detailed experimental data for this particular compound is not extensively available in peer-reviewed literature, this guide synthesizes foundational knowledge of pyrazole chemistry to offer valuable insights for researchers.

Chemical Identity and Physicochemical Properties

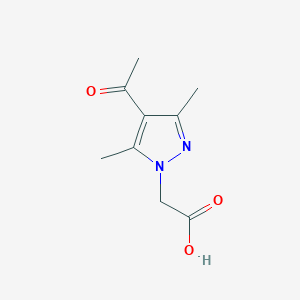

This compound is a heterocyclic compound with the systematic IUPAC name 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid.[2] Its structure is characterized by a central pyrazole ring substituted with two methyl groups at positions 3 and 5, an acetyl group at position 4, and an acetic acid group attached to the nitrogen at position 1.[1][2]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 890092-87-2 | [7][8][9] |

| Molecular Formula | C₉H₁₂N₂O₃ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| IUPAC Name | 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid | [2] |

| Physical Form | Solid | [7] |

| Purity | 95% (as commercially available) | [7] |

| Storage | Ambient Temperature | [7] |

| Computed XLogP3 | 0.4 | [2] |

Note: The XLogP3 value suggests a relatively low lipophilicity, which may indicate moderate water solubility. However, experimental verification is crucial.

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for this compound is not currently available. However, based on established methodologies for the synthesis of substituted pyrazoles, a logical and efficient synthetic route can be proposed. The foundational principle for pyrazole ring formation is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10]

Proposed Synthetic Pathway

The synthesis would likely proceed in a multi-step fashion, beginning with the formation of the substituted pyrazole core, followed by the introduction of the acetic acid moiety.

Caption: Proposed multi-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Step 1: Pyrazole Ring Formation: The Knorr pyrazole synthesis is a classic and reliable method. The choice of acetylacetone as the 1,3-dicarbonyl starting material directly provides the 3- and 5-methyl substituents. Nitration prior to cyclization is a strategic choice to introduce a functional group at the 4-position that can be later converted to the acetyl group.

-

Step 2: N-Alkylation: Alkylation of the pyrazole nitrogen with ethyl bromoacetate is a standard procedure to introduce the acetic acid ester moiety.[11] The use of a base like potassium carbonate is essential to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

-

Step 3: Reduction of the Nitro Group: The nitro group is a versatile precursor to an amino group. Catalytic hydrogenation or reduction with metals in acidic media (like SnCl₂/HCl) are common and effective methods.

-

Step 4: Acetylation: The resulting amino group can be readily acetylated using standard reagents like acetyl chloride or acetic anhydride.

-

Step 5: Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved under basic conditions with subsequent acidification.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

Caption: Standard workflow for the characterization of the target compound.

Expected Spectral Data:

While experimental spectra for this specific compound are not available, predictions can be made based on its structure:

-

¹H NMR: Signals corresponding to the two distinct methyl groups on the pyrazole ring, the acetyl methyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid would be expected.

-

¹³C NMR: Resonances for the carbons of the pyrazole ring, the two ring-attached methyl groups, the acetyl carbonyl and methyl carbons, and the carboxylic acid carbonyl and methylene carbons would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the acetyl group, the C=O stretching of the carboxylic acid, and the broad O-H stretching of the carboxylic acid would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications.[12][4][6] These include anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[4][5][6] The presence of both a carboxylic acid and an acetyl group on the this compound scaffold provides multiple points for potential interaction with biological targets and for further chemical modification.

Potential Therapeutic Areas of Interest

-

Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The pyrazole scaffold has been incorporated into various compounds with demonstrated anticancer activity, targeting a range of signaling pathways.[12][5]

-

Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[4][5]

The acetic acid moiety makes this compound a valuable intermediate for the synthesis of more complex molecules, such as amides and esters, allowing for the exploration of a wider chemical space in drug discovery programs.[13]

Conclusion

This compound is a compound of significant interest due to its pyrazole core, a privileged scaffold in medicinal chemistry. While a detailed body of experimental data for this specific molecule is yet to be established in the public domain, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing a logical synthetic strategy, and highlighting its potential in drug discovery. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.

References

-

This compound. PubChem. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H12N2O3 | CID 3162907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 890092-87-2 [sigmaaldrich.com]

- 8. This compound - [sigmaaldrich.com]

- 9. This compound | 890092-87-2 [sigmaaldrich.com]

- 10. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. 890092-87-2(2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid) | Kuujia.com [kuujia.com]

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid IUPAC name and synonyms

An In-depth Technical Guide to 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

This guide provides a comprehensive technical overview of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and the scientific rationale behind its utility, providing researchers and drug development professionals with actionable insights.

Nomenclature and Chemical Identity

Correctly identifying a compound is the foundation of all subsequent research. The subject of this guide is most precisely identified by its IUPAC name and other standardized identifiers.

-

IUPAC Name : The systematic name for this compound is 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid [1]. This name explicitly defines the molecular structure: an acetic acid group attached to the nitrogen at position 1 of a pyrazole ring, which itself is substituted with an acetyl group at position 4 and two methyl groups at positions 3 and 5.

-

Common Synonyms : It is also referred to as (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid[1].

-

CAS Number : The Chemical Abstracts Service registry number is 890092-87-2 , a unique identifier for this specific substance[1][2].

Physicochemical Properties

Understanding the physicochemical properties of a molecule is critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence solubility, stability, and membrane permeability, which are crucial for experimental design and drug development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 196.20 g/mol | PubChem[1] |

| InChI Key | SOAAGCCBFNEUKR-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves a multi-step process building upon the foundational pyrazole core. Pyrazoles are a cornerstone of heterocyclic chemistry, often synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4][5].

The following protocol outlines a logical and efficient pathway for its synthesis. The causality behind each step—the "why"—is explained to provide a deeper understanding of the reaction dynamics.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 3,5-dimethylpyrazole

This initial step creates the core heterocyclic scaffold. The Knorr pyrazole synthesis is a classic and reliable method.

-

Reaction : Acetylacetone (a 1,3-dicarbonyl) is reacted with hydrazine hydrate.

-

Methodology :

-

To a solution of acetylacetone (1.0 eq.) in ethanol, add hydrazine hydrate (1.0 eq.) dropwise at 0°C. The dropwise addition is crucial to control the exotherm of the initial condensation.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours to ensure complete cyclization[3].

-

Monitor the reaction via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 3,5-dimethylpyrazole can often be used in the next step without further purification.

-

-

Scientific Rationale : The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Ethanol is a suitable polar protic solvent that facilitates all stages of this transformation.

Step 2: N-Alkylation to form Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

This step introduces the acetic acid moiety (as an ester, for protection) onto the pyrazole nitrogen.

-

Reaction : 3,5-dimethylpyrazole is alkylated with ethyl bromoacetate.

-

Methodology :

-

Dissolve 3,5-dimethylpyrazole (1.0 eq.) in a polar aprotic solvent like acetone or DMF.

-

Add a weak base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the mixture. The base will deprotonate the pyrazole nitrogen, activating it for nucleophilic attack[3].

-

Add ethyl bromoacetate (1.1 eq.) and reflux the mixture for 12-16 hours[3]. The reaction progress should be monitored by TLC.

-

After cooling, filter off the inorganic salts (K₂CO₃ and KBr byproduct) and concentrate the filtrate under vacuum. The resulting crude ester can be purified by column chromatography.

-

-

Scientific Rationale : The pyrazole anion is a potent nucleophile that readily displaces the bromide from ethyl bromoacetate in an Sₙ2 reaction. Using the ethyl ester of bromoacetic acid protects the carboxylic acid functionality, which would otherwise interfere with the base-mediated reaction.

Step 3: C4-Acylation and Saponification

The final steps involve introducing the acetyl group at the electron-rich C4 position and hydrolyzing the ester to the final carboxylic acid.

-

Reaction : Friedel-Crafts acylation followed by ester hydrolysis.

-

Methodology :

-

Acylation : Cool a solution of ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq.) in a suitable solvent (e.g., dichloromethane) to 0°C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq.), followed by the dropwise addition of acetyl chloride (1.1 eq.). Stir at 0°C for 1 hour and then at room temperature until the reaction is complete.

-

Quench the reaction carefully by pouring it over crushed ice. Extract the product with an organic solvent.

-

Saponification : Dissolve the crude acetylated ester in methanol. Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq.) and stir at room temperature for 3 hours[6].

-

Concentrate the mixture to remove methanol. Dilute with water and acidify with dilute HCl until the pH is ~3-4.

-

The product, 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

-

-

Scientific Rationale : The pyrazole ring is an electron-rich heterocycle, making the C4 position susceptible to electrophilic aromatic substitution like the Friedel-Crafts acylation. The subsequent saponification is a standard base-catalyzed hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis Workflow Diagram

Caption: A three-step synthetic pathway to the target molecule.

Applications in Drug Discovery and Chemical Research

The pyrazole moiety is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to form multiple hydrogen bonds and engage in various interactions with biological targets, leading to a wide range of biological activities[7].

-

Pharmaceutical Development : Pyrazole derivatives are known to possess anti-inflammatory, analgesic, antibacterial, and antiviral properties[3][7]. A prominent example is Celecoxib, a potent and selective COX-2 inhibitor used to treat inflammation and pain, which features a diaryl-pyrazole core[7]. The title compound, with its reactive handles (a carboxylic acid and a ketone), serves as a versatile building block for synthesizing more complex derivatives for screening in various therapeutic areas. It is a valuable tool for exploring new frontiers in pharmaceutical development[8].

-

Catalysis and Materials Science : The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions. This property makes pyrazole derivatives useful in the development of novel catalysts and functional materials.

Logical Relationship: From Core Scaffold to Application

Caption: Relationship between the compound's functional groups and its applications.

Conclusion

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is more than just a chemical entity; it is a versatile platform for innovation. Its well-defined synthesis, rooted in fundamental organic chemistry principles, provides reliable access to this valuable building block. For researchers in drug development and materials science, its combination of a proven bioactive scaffold with synthetically accessible functional groups offers a powerful starting point for the design and creation of novel, high-value molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3162907, this compound. PubChem. [Link]

-

AWS (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

-

Fahmy, H. M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4987. PMC - PubMed Central. [Link]

-

Patil, S. A., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. Journals. [Link]

-

American Elements (n.d.). 2-[3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid. [Link]

- Google Patents (n.d.). CN100506798C - Method for preparing 3.5-dimethylpyrazole.

-

ResearchGate (n.d.). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. [Link]

Sources

- 1. This compound | C9H12N2O3 | CID 3162907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 890092-87-2 [sigmaaldrich.com]

- 3. tsijournals.com [tsijournals.com]

- 4. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (3,5-DIMETHYL-1H-PYRAZOL-4-YL)ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 8. Buy this compound | 890092-87-2 [smolecule.com]

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid molecular weight and formula

An In-depth Technical Guide to (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a functionalized heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This document details the fundamental physicochemical properties, outlines a logical synthetic pathway, and discusses the potential applications of this molecule as a versatile building block for drug discovery and development. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational data and field-proven insights into its scientific context.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Heterocyclic compounds are foundational to contemporary drug discovery, with nitrogen-containing rings being of primary importance.[1] Among these, the pyrazole moiety has emerged as a particularly valuable and versatile scaffold. Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic characteristics to achieve desired biological activities.

The clinical and commercial success of pyrazole-containing drugs validates their significance. Molecules such as Celecoxib (an anti-inflammatory), Ruxolitinib (an anti-cancer agent), and Sildenafil (for erectile dysfunction) highlight the broad therapeutic range of this scaffold.[1][2] The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in novel drug candidates.[2] this compound is a representative of this class, featuring key functional groups—a carboxylic acid and a ketone—that serve as reactive handles for the synthesis of diverse chemical libraries.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the bedrock of all subsequent research. This compound is identified by its unique molecular formula, weight, and registry number, which are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid | PubChem[3] |

| CAS Number | 890092-87-2 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₂N₂O₃ | PubChem[3] |

| Molecular Weight | 196.21 g/mol | Merck[4] |

| Canonical SMILES | CC1=C(C(=O)C)C(=NN1CC(=O)O)C | PubChem[3] |

| InChI Key | SOAAGCCBFNEUKR-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Characterization

The synthesis of functionalized pyrazoles often follows a well-established chemical logic. The proposed pathway for the title compound involves the construction of the core pyrazole ring, followed by functional group manipulations.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule can be disconnected at the N1-acetic acid bond, leading back to a 4-acetyl-3,5-dimethyl-1H-pyrazole intermediate. This intermediate can be derived from 3,5-dimethyl-1H-pyrazole, which is classically synthesized from the condensation of acetylacetone and hydrazine.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating workflow, where the successful synthesis of each intermediate is confirmed before proceeding.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

-

To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol.

-

Cool the mixture in an ice bath and add hydrazine hydrate (1.0 eq) dropwise while stirring. Causality: This exothermic condensation reaction is controlled at a low temperature to prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3 hours.[5]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which can be purified by recrystallization.

Step 2: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

-

In a flask protected from moisture, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq) in dichloromethane (DCM).

-

Add acetyl chloride (1.1 eq) dropwise at 0 °C.

-

Add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in DCM dropwise. Causality: This Friedel-Crafts acylation directs the acetyl group to the electron-rich C4 position of the pyrazole ring.

-

Stir the reaction at room temperature for 12-18 hours.

-

Carefully quench the reaction by pouring it over crushed ice, followed by extraction with DCM.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the acetylated intermediate. Purify via column chromatography.

Step 3: Synthesis of this compound

-

Dissolve 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and ethyl bromoacetate (1.2 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the pyrazole N-H, initiating an Sₙ2 reaction with ethyl bromoacetate to form the ester.[5]

-

Reflux the mixture for 14 hours, monitoring by TLC.[5]

-

Filter off the solid K₂CO₃ and concentrate the filtrate. The resulting crude product is ethyl (4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

-

Hydrolyze the crude ester by dissolving it in a mixture of ethanol and 1M sodium hydroxide solution and stirring at room temperature until the reaction is complete.

-

Acidify the reaction mixture with 1M HCl to precipitate the final product, this compound.

-

Filter the solid, wash with cold water, and dry under vacuum.

Caption: Synthetic workflow from precursors to the final product.

Predictive Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is essential. Based on the structure, the following spectral features are predicted:

-

¹H NMR: Expected signals would include two singlets for the two non-equivalent methyl groups on the pyrazole ring (approx. δ 2.1-2.5 ppm), a singlet for the acetyl methyl protons (approx. δ 2.4 ppm), and a key singlet for the methylene (-CH₂-) protons of the acetic acid group (approx. δ 4.7-5.0 ppm). A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm).

-

¹³C NMR: Distinct signals for the two carbonyl carbons (ketone and carboxylic acid, >160 ppm), carbons of the pyrazole ring (approx. 105-150 ppm), the methylene carbon (approx. 50 ppm), and the three methyl carbons (approx. 10-20 ppm) are expected.

-

Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 197.21.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch from the ketone (~1680 cm⁻¹), and another C=O stretch from the carboxylic acid (~1720 cm⁻¹).

Applications in Drug Discovery and Development

This compound is not an end-product but a strategic intermediate. Its bifunctional nature—containing both a nucleophilic handle (the carboxylic acid) and an electrophilic site (the ketone)—makes it a valuable platform for generating compound libraries for high-throughput screening.

The pyrazole core itself is associated with a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7] The functional groups on this specific molecule allow for straightforward chemical modifications to explore structure-activity relationships (SAR).

-

Carboxylic Acid Handle: This group can be readily converted into amides, esters, or other bioisosteres to modulate solubility, cell permeability, and target binding. Amide coupling with a diverse set of amines is a cornerstone of medicinal chemistry for library synthesis.

-

Ketone Handle: The acetyl group can be reduced to a secondary alcohol, used in reductive amination reactions, or serve as a precursor for more complex heterocyclic fusions.

Caption: Potential derivatization pathways for library synthesis.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₉H₁₂N₂O₃ and a molecular weight of 196.21 g/mol .[3][4] Beyond these fundamental properties, it represents a strategic asset in medicinal chemistry. Its synthesis is achievable through established and logical chemical transformations. The true value of this compound lies in its potential as a versatile building block, enabling researchers and drug development professionals to readily access novel chemical space in the ongoing quest for new and more effective therapeutic agents.

References

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound - PubChem. National Center for Biotechnology Information. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Synthesis, characterization and DFT studies of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

Product Detail - 2a biotech. 2a biotech. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H12N2O3 | CID 3162907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tsijournals.com [tsijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have established it as a "privileged scaffold".[3][4] This means the core pyrazole structure can be readily modified to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[5][6] The incorporation of a pyrazole moiety is a key feature in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-obesity drug Rimonabant.[7][8]

This guide focuses specifically on pyrazole acetic acid derivatives, a subclass that has garnered significant attention for its therapeutic potential. The addition of the acetic acid group (-CH₂COOH) or its bioisosteres can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, enhancing its solubility, metabolic stability, and ability to interact with specific enzyme active sites. We will explore the synthesis, mechanisms of action, and key biological activities of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in field-proven insights.

Anti-Inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

The most prominent and commercially successful application of pyrazole derivatives is in the management of pain and inflammation.[9] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[10][11]

Mechanism of Action: Selective COX-2 Inhibition

The arachidonic acid cascade is a central pathway in the inflammatory response. The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (PGE2, PGI2) and thromboxanes.[12] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11]

Pyrazole acetic acid derivatives, most notably Celecoxib (a diaryl-substituted pyrazole), achieve their therapeutic effect through the selective inhibition of COX-2 .[13][14] The chemical structure of these derivatives, often featuring a polar sulfonamide side chain, allows them to bind specifically to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[14] This selective binding blocks prostaglandin synthesis at the site of inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[11][12]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Some pyrazolone derivatives, such as Difenamizole, exhibit analgesic effects through a different mechanism involving the modulation of monoamine systems in the brain, including the inhibition of monoamine oxidase (MAO) and dopamine reuptake.[15][16][17]

Experimental Protocol: In Vivo Acetic Acid-Induced Writhing Test

This protocol is a standard and reliable method for evaluating the peripheral analgesic activity of new chemical entities. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching) in mice, which is mediated by the release of endogenous mediators like prostaglandins.

Objective: To assess the ability of a test pyrazole acetic acid derivative to reduce the number of writhes induced by acetic acid in mice.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Test pyrazole acetic acid derivative

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

-

0.6% (v/v) Acetic acid solution

-

Oral gavage needles

-

Syringes and needles for injection

-

Observation chambers

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days before the experiment. Fast the mice overnight before the test, with free access to water.

-

Grouping: Randomly divide the mice into four groups (n=6 per group):

-

Group I (Control): Receives the vehicle orally.

-

Group II (Standard): Receives Indomethacin (10 mg/kg) orally.

-

Group III (Test): Receives the test compound at a specific dose (e.g., 50 mg/kg) orally.

-

Group IV (Test): Receives the test compound at a higher dose (e.g., 100 mg/kg) orally.

-

-

Dosing: Administer the respective vehicle, standard, or test compound to each group via oral gavage.

-

Induction of Writhing: After 60 minutes of drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a timer. Count the total number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.

-

Data Analysis: Calculate the percentage protection (analgesic activity) for each group using the following formula:

-

% Protection = [(Mean writhes in Control Group - Mean writhes in Treated Group) / Mean writhes in Control Group] x 100

-

-

Causality and Validation: The reduction in the number of writhes in the test groups compared to the control group indicates peripheral analgesic activity.[18] The mechanism is validated by the positive control (Indomethacin), a known COX inhibitor. A dose-dependent response in the test groups strengthens the evidence of the compound's efficacy.

Anticancer Activity: Modulating Key Signaling Pathways

The versatility of the pyrazole scaffold extends to oncology, with numerous derivatives demonstrating potent anticancer activity against a range of human cancer cell lines.[19][20] These compounds often exert their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[12]

Mechanism of Action: Multi-Targeted Inhibition

Unlike traditional cytotoxic agents, many pyrazole derivatives act as targeted therapies. One key pathway inhibited by certain pyrazolyl-s-triazine derivatives is the EGFR/PI3K/AKT/mTOR cascade .[7][21] This pathway is frequently hyperactivated in many cancers, including triple-negative breast cancer, and plays a crucial role in promoting cell growth, proliferation, and survival.

-

EGFR Inhibition: The compounds can bind to the Epidermal Growth Factor Receptor (EGFR), preventing its activation and the downstream signaling cascade.

-

PI3K/AKT/mTOR Inhibition: By inhibiting key kinases like PI3K and mTOR within this pathway, the pyrazole derivatives can effectively shut down pro-survival signals, leading to cell cycle arrest and apoptosis (programmed cell death).[7][12]

Other anticancer mechanisms associated with pyrazole derivatives include the inhibition of Aurora-A kinase, VEGFR, and the induction of apoptosis through the activation of caspases (CASP3, CASP9).[12][19]

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

Data Summary: In Vitro Cytotoxicity

The efficacy of novel pyrazole derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |

| Pyrazolyl-s-triazine (7f) | MDA-MB-231 (Breast) | 59.24 | Tamoxifen | 69.1 | [7][21] |

| Pyrazolyl-s-triazine (7d) | MDA-MB-231 (Breast) | 70.3 | Tamoxifen | 69.1 | [7][21] |

| Pyrazole Derivative (21) | HCT116 (Colon) | 390 | Doxorubicin | - | [19] |

| Pyrazole Derivative (21) | MCF-7 (Breast) | 460 | Doxorubicin | - | [19] |

| Pyrazole Derivative (42) | WM 266.4 (Melanoma) | 120 | - | - | [19] |

Experimental Protocol: General Synthesis of Pyrazole Acetic Acid Derivatives

A common and efficient method for synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[22] Acetic acid is often used as a solvent or catalyst in these reactions.[7][23][24]

Objective: To synthesize a substituted pyrazole acetic acid derivative via a one-pot reaction.

Materials:

-

β-dicarbonyl compound (e.g., Ethyl acetoacetate)

-

Hydrazine derivative (e.g., Phenylhydrazine)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in a minimal amount of glacial acetic acid or a mixture of ethanol and acetic acid.[7]

-

Addition of Hydrazine: To the stirring solution, add the hydrazine derivative (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC. The use of microwave irradiation can often shorten the reaction time significantly.[24]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Isolation: A solid precipitate of the pyrazole derivative will form. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole acetic acid derivative.

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[7][25]

-

Causality and Validation: This protocol is self-validating through the characterization of the final product. The distinct spectral signatures of the pyrazole ring (e.g., characteristic chemical shifts in NMR) confirm the successful cyclization. The purity is confirmed by a single spot on the TLC plate and sharp melting point.

Diverse Biological Activities and Future Directions

While anti-inflammatory and anticancer properties are the most extensively studied, the pyrazole acetic acid scaffold is a versatile platform for developing agents with a wide range of other biological activities.

-

Antimicrobial and Antifungal Activity: Certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7][26]

-

Antiviral Activity: The pyrazole nucleus is a component of compounds with demonstrated antiviral properties.[2][7]

-

Neuroprotective Effects: Some pyrazole derivatives have been shown to exhibit neuroprotective activity in in vitro models, suggesting potential applications in neurodegenerative diseases.[27]

-

Antidiabetic Activity: Researchers have also explored pyrazole derivatives for their ability to modulate blood glucose levels.[20]

Caption: General workflow for the discovery of pyrazole-based therapeutics.

The future of pyrazole acetic acid derivatives in drug development is promising. Advances in synthetic chemistry, including microwave-assisted and multicomponent reactions, are enabling the rapid generation of diverse chemical libraries.[6][24] Combined with computational tools like molecular docking and in silico ADMET screening, these approaches are accelerating the identification of novel drug candidates with improved potency and safety profiles.[2][28] The continued exploration of this privileged scaffold is certain to yield new and effective therapies for a multitude of human diseases.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.

- Celecoxib. (n.d.). Wikipedia.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry.

- What is the mechanism of Celecoxib? (2024).

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed.

- Difenamizole. (n.d.). Grokipedia.

- (Pyrazol-4-yl)aceticyl)

- Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole]. (n.d.). PubMed.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Difenamizole. (n.d.). Wikipedia.

- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.

- Review: biologically active pyrazole deriv

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.

- Synthesis of pyrazoline by using acetic acid. (n.d.).

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. news-medical.net [news-medical.net]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. ClinPGx [clinpgx.org]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Neurochemical studies of an analgesic, 1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole [difenamizole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Difenamizole - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchr.org [jchr.org]

- 21. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 25. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 26. mdpi.com [mdpi.com]

- 27. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

An In-Depth Technical Guide to Unveiling the Therapeutic Potential of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid. Given the limited publicly available data on this specific molecule, this document outlines a robust, multi-pronged strategy, combining state-of-the-art computational prediction with rigorous experimental validation. Our approach is grounded in the well-established therapeutic relevance of the pyrazole scaffold, a privileged structure in modern medicinal chemistry.

The Pyrazole Scaffold: A Foundation of Therapeutic Versatility

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in drug discovery, with numerous pyrazole-containing compounds having received FDA approval for a wide range of clinical applications.[1] The unique physicochemical properties of the pyrazole core, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a diverse array of biological targets.[1][2]

Marketed drugs containing the pyrazole scaffold include Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain, and Crizotinib, a kinase inhibitor used in cancer therapy.[3][4] The broad spectrum of biological activities associated with pyrazole derivatives encompasses anti-inflammatory, anticancer, analgesic, antimicrobial, and anticonvulsant effects.[5][6][7] This established therapeutic precedent strongly suggests that novel derivatives, such as this compound, hold significant, yet unexplored, therapeutic potential.

A Systematic Approach to Target Identification and Validation

The journey from a novel compound to a potential therapeutic begins with the critical step of identifying its molecular target(s). For a compound with a novel structure like this compound, a systematic and multi-faceted approach is essential. We propose a workflow that begins with a broad, computational screening to generate hypotheses, followed by a focused experimental validation of the most promising candidates.

Figure 1: A high-level overview of the proposed workflow for the identification and validation of therapeutic targets for this compound.

In Silico Target Prediction: Generating Testable Hypotheses

Computational, or in silico, methods provide a cost-effective and high-throughput approach to generating initial hypotheses about the biological targets of a novel compound.[3][8] By leveraging vast databases of known chemical structures and their biological activities, these methods can predict potential protein-ligand interactions.

Ligand-Based Approaches

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[4] By comparing the structure of this compound to databases of known bioactive compounds, we can identify proteins that are known to bind to structurally analogous molecules.

-

Chemical Similarity Searching: This involves calculating a similarity score between our query compound and molecules in databases such as ChEMBL and PubChem. The targets of the most similar known active compounds are then considered as potential targets for our query.

Structure-Based Approaches

Structure-based methods utilize the three-dimensional structures of proteins to predict binding interactions.

-

Reverse Docking: In this approach, our compound is computationally "docked" into the binding sites of a large number of proteins from a structural database (e.g., the Protein Data Bank).[3] The docking scores, which estimate the binding affinity, are then used to rank the most likely protein targets.

Pharmacophore Modeling

Pharmacophore models represent the essential steric and electronic features of a molecule that are required for binding to a specific target. A pharmacophore model can be generated for this compound and used to screen 3D databases of protein structures to find those with complementary binding sites.

| In Silico Tool | Approach | Access |

| TargetHunter | Ligand-based (Chemical Similarity) | Web Server |

| SwissTargetPrediction | Ligand-based (2D/3D Similarity) | Web Server |

| PharmMapper | Pharmacophore-based | Web Server |

| TarFisDock | Structure-based (Reverse Docking) | Web Server |

Table 1: A selection of publicly available in silico tools for target prediction.

Prioritizing Putative Targets for Experimental Validation

The output of the in silico screening will likely be a list of numerous potential targets. To efficiently allocate resources for experimental validation, these targets must be prioritized. A scoring system can be developed that considers:

-

Strength of In Silico Evidence: A consensus of predictions from multiple in silico methods for a particular target increases confidence.

-

Literature Precedence: Targets that are known to be modulated by other pyrazole derivatives (e.g., kinases, cyclooxygenases) should be prioritized.[9][10][11][12]

-

Therapeutic Relevance: The association of the potential target with a specific disease area should be considered.

Based on the extensive literature on pyrazole derivatives, it is highly probable that protein kinases and cyclooxygenases will emerge as high-priority target classes for this compound.[9][10][13][14]

Experimental Validation: From Prediction to Confirmation

Rigorous experimental validation is crucial to confirm the predictions generated by in silico methods. The following section provides detailed, step-by-step protocols for validating the interaction of this compound with two high-priority target classes: protein kinases and cyclooxygenases.

Investigating Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[9][11][12] Many approved anticancer drugs are kinase inhibitors, and the pyrazole scaffold is a common feature of these molecules.[1][15][16]

Figure 2: Experimental workflow for the validation of this compound as a potential protein kinase inhibitor.

This assay measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound in kinase buffer.

-

Prepare a solution of the target kinase and its specific substrate in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the compound dilutions.

-

Add the kinase/substrate solution to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate at room temperature for 1 hour.

-

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This assay determines if the compound can inhibit the activity of the target kinase within a cellular context.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total form of the substrate as a loading control.

-

Investigating Cyclooxygenase (COX) Inhibition

The pyrazole scaffold is the core of several well-known COX inhibitors.[10][14][17][18] Therefore, COX-1 and COX-2 are high-priority potential targets for this compound.

This assay measures the ability of the compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the compound.

-

Prepare solutions of purified human COX-1 and COX-2 enzymes.

-

-

Enzyme Reaction:

-

In separate tubes for COX-1 and COX-2, pre-incubate the enzyme with the compound dilutions at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding a solution of HCl.

-

-

PGE2 Quantification:

-

Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration.

-

Determine the IC50 values for each enzyme and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Conclusion and Future Directions

This guide provides a comprehensive and actionable framework for elucidating the therapeutic targets of the novel compound this compound. By integrating computational prediction with rigorous experimental validation, researchers can efficiently navigate the early stages of the drug discovery process. The identification of a specific, high-affinity molecular target is a critical milestone that will pave the way for subsequent lead optimization, preclinical development, and ultimately, the potential translation of this promising molecule into a novel therapeutic agent.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2022). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (n.d.). Retrieved from [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. Retrieved from [Link]

-

A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed. Retrieved from [Link]

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. Retrieved from [Link]

-

Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (2017). PubMed. Retrieved from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (n.d.). MDPI. Retrieved from [Link]

-

Computational/in silico methods in drug target and lead prediction. (2021). PubMed Central. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020). bioRxiv. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (2015). PubMed Central. Retrieved from [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Retrieved from [Link]

-

Recent advances in the therapeutic applications of pyrazolines. (2012). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. Retrieved from [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). PubMed Central. Retrieved from [Link]

-

Pyrazole derivatives with diverse therapeutic activities. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction | bioRxiv [biorxiv.org]

- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. mdpi.com [mdpi.com]

- 7. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic Acid: A Whitepaper on Speculative Mechanisms of Action

Abstract

(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound featuring a substituted pyrazole core. While specific research on its biological activity is not extensively documented in publicly available literature, the broader family of pyrazole derivatives is renowned for a wide spectrum of pharmacological effects.[1][2][3][4][5] This technical guide provides a speculative exploration of the potential mechanisms of action for this compound, drawing upon established activities of structurally related pyrazole-based molecules. We will propose several plausible biological targets and signaling pathways, supported by detailed, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a wide range of pharmacological activities.[1][2][3] Marketed drugs and clinical candidates containing the pyrazole core span therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and neurological disorders.[1][2][4][6] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects.

This compound (PubChem CID: 3162907) possesses several key structural features that may inform its biological activity[7]:

-

A pyrazole core: Known for its diverse biological activities.

-

An acetic acid moiety: This functional group can influence solubility and may serve as a handle for interactions with target proteins, particularly those with basic residues in their active sites.

-

An acetyl group: This substituent can impact the electronic properties of the pyrazole ring and may be involved in specific binding interactions.

-

Two methyl groups: These can affect the compound's lipophilicity and steric profile.

Given the lack of direct studies on this specific molecule, this guide will propose three plausible mechanisms of action based on the established pharmacology of related pyrazole derivatives:

-

Enzyme Inhibition: Targeting key enzymes in inflammatory and proliferative pathways.

-

Modulation of Cancer-Related Signaling Pathways: Investigating its potential as an anticancer agent.

-

Antimicrobial Activity: Exploring its potential to inhibit microbial growth.

Speculative Mechanism 1: Enzyme Inhibition

A significant number of pyrazole derivatives exert their therapeutic effects through the inhibition of specific enzymes.[8][9][10] We hypothesize that this compound could function as an inhibitor of enzymes such as cyclooxygenases (COX), protein kinases, or topoisomerases.

Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, are selective inhibitors of COX-2.[6] The anti-inflammatory properties of pyrazole derivatives are often attributed to this mechanism.

Hypothesis: this compound acts as a selective inhibitor of COX-2, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

Experimental Validation Workflow:

Caption: Workflow for validating COX inhibition.

Experimental Protocol: COX-1 and COX-2 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human COX-1 and COX-2 enzymes.

-

Materials:

-

Purified human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

This compound.

-

Celecoxib (positive control for COX-2 inhibition).

-

Indomethacin (non-selective COX inhibitor control).

-

COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and control inhibitors.

-

In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2) to each well.

-

Add the test compound or control inhibitor to the respective wells and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time to allow for prostaglandin production.

-

Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the assay kit instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protein Kinase Inhibition

Pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[11]

Hypothesis: this compound inhibits the activity of one or more protein kinases involved in cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs).

Experimental Validation Workflow:

Caption: Workflow for validating protein kinase inhibition.

Experimental Protocol: Kinase Panel Screening

-

Objective: To broadly screen this compound against a large panel of purified human kinases to identify potential targets.

-

Materials:

-

This compound.

-

Commercial kinase panel screening service (e.g., Eurofins DiscoverX KINOMEscan, Promega Kinase-Glo).

-

-

Procedure:

-

Submit the compound to the screening service at a specified concentration (typically 1-10 µM).

-

The service will perform binding or activity assays against a panel of hundreds of kinases.

-

Analyze the results, which are typically provided as a percentage of inhibition or binding affinity for each kinase.

-

Identify "hits" based on a pre-defined threshold (e.g., >50% inhibition).

-

Follow up with dose-response assays to determine the IC50 for the identified hits.

-

Speculative Mechanism 2: Modulation of Cancer-Related Signaling Pathways

Given the prevalence of pyrazole derivatives as anticancer agents, it is plausible that this compound could interfere with key signaling pathways that drive cancer progression.[11][12][13]

Hypothesis: this compound disrupts the EGFR/PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[12]

Proposed Signaling Pathway:

Caption: Proposed inhibition of the EGFR/PI3K/AKT/mTOR pathway.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

-

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR/PI3K/AKT/mTOR pathway in a relevant cancer cell line (e.g., A549, MDA-MB-231).

-

Materials:

-

Cancer cell line with a known activated EGFR/PI3K/AKT/mTOR pathway.

-

This compound.

-

EGF (Epidermal Growth Factor) for pathway stimulation.

-

Primary antibodies against: p-EGFR, EGFR, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Lysis buffer, protease, and phosphatase inhibitors.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Culture the cancer cells to ~80% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the pathway.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on the phosphorylation of EGFR, AKT, and mTOR relative to their total protein levels.

-

Speculative Mechanism 3: Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[3] The mechanism of action for antimicrobial pyrazoles can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.

Hypothesis: this compound possesses antimicrobial properties through the inhibition of a critical bacterial enzyme, such as a topoisomerase or an enzyme involved in metabolic pathways.

Experimental Validation Workflow:

Caption: Workflow for validating antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of microorganisms.

-

Materials:

-

This compound.

-

Panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standard antibiotics and antifungals (e.g., ciprofloxacin, fluconazole) as positive controls.

-

96-well microtiter plates.

-

-

Procedure:

-